molecular formula C6H7NO3S B11753011 Ethyl 4-hydroxythiazole-2-carboxylate

Ethyl 4-hydroxythiazole-2-carboxylate

Cat. No.: B11753011
M. Wt: 173.19 g/mol
InChI Key: IHGSBMGOULNHGM-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxythiazole-2-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. This compound is characterized by its molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol . It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxythiazole-2-carboxylate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with thiourea under acidic conditions to form the thiazole ring. The reaction typically requires refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . Additionally, continuous flow reactors can be employed to produce the compound on a larger scale with better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxythiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 4-hydroxythiazole-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxythiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-hydroxythiazole-2-carboxylate can be compared with other thiazole derivatives:

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

ethyl 4-hydroxy-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C6H7NO3S/c1-2-10-6(9)5-7-4(8)3-11-5/h3,8H,2H2,1H3

InChI Key

IHGSBMGOULNHGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)O

Origin of Product

United States

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